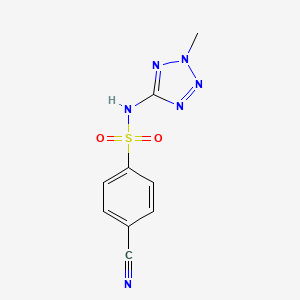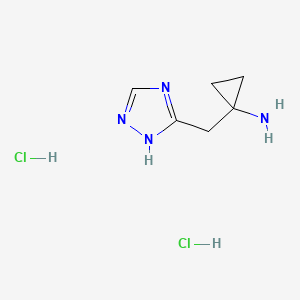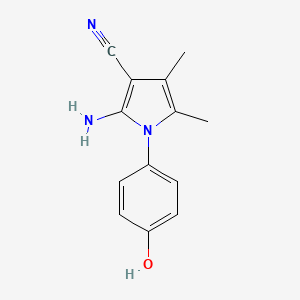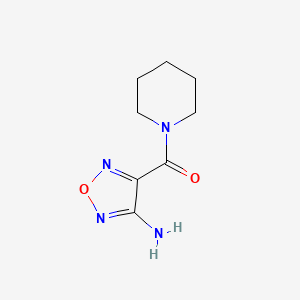
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide, also known as TAK-637, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects, making it an interesting compound to study.
Applications De Recherche Scientifique
Energetic Materials
The nitrogen-rich nature of 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide makes it a promising precursor for a new family of energetic compounds. Researchers have synthesized and prepared nitrogen-rich derivatives based on this compound. These derivatives exhibit potential for use in high-energy-density materials, such as explosives and propellants .
Click Chemistry
The compound’s cyano and tetrazole moieties make it suitable for click chemistry reactions. Click chemistry is a powerful synthetic approach for creating bioconjugates, drug candidates, and functional materials. Researchers have explored the use of 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide in click reactions, leading to diverse applications .
Medicinal Chemistry
Triazoles, including 1,2,3-triazole, play a crucial role in medicinal chemistry. Researchers have investigated the potential of 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide as a scaffold for designing novel drugs. Its electron-rich aromatic structure allows for interactions with biological targets, making it relevant for drug discovery .
Supramolecular Chemistry
Triazoles readily accept protons and metal ions, enabling the formation of supramolecular systems. Researchers have explored the compound’s ability to participate in coordinate bonds, hydrogen bonds, π-π stacking interactions, and other non-covalent forces. These interactions have applications in materials science, including drug delivery and sensors .
Polymers and Materials
The compound’s unique structure has inspired the design of conjugated porous polymers. For instance, 1,4-bis(3,5-di(thiophen-2-yl)phenyl)-1H-1,2,3-triazole-based polymers exhibit remarkable photocatalytic activities. These materials find applications in organic chemical transformations and environmental remediation .
Analgesic Activity
In a different context, researchers have explored the analgesic activity of related compounds. While not directly focused on 4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide, studies involving similar structures provide insights into potential pain-relieving properties .
Propriétés
IUPAC Name |
4-cyano-N-(2-methyltetrazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2S/c1-15-12-9(11-14-15)13-18(16,17)8-4-2-7(6-10)3-5-8/h2-5H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNYWFKKGSZCIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid dihydrochloride](/img/structure/B2457838.png)
![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)
![N-(5-chloro-2-methoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2457840.png)
![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2457845.png)



![Tert-butyl 2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-3-(thiophen-2-yl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2457851.png)
![2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride](/img/structure/B2457855.png)
![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)
![2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2457858.png)
